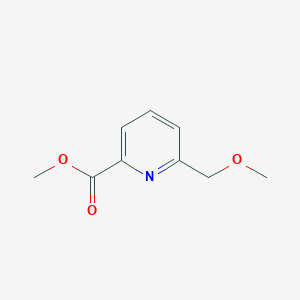
Methyl 6-(methoxymethyl)picolinate
説明
科学的研究の応用
1. Coordination Chemistry and Ligand Analysis
Methyl 6-(methoxymethyl)picolinate and related picolinic acid derivatives have been extensively studied in coordination chemistry. For instance, the synthesis and coordination chemistry of picolinic acid-based ligands with metals such as Cu(II), Ni(II), Zn(II), Co(II), and Ga(III) have been explored. These studies reveal that such ligands are highly organized for octahedral coordination geometries, making them particularly suited for Jahn-Teller labile ground states. This aspect is crucial in understanding their chemical behavior and potential applications in fields like catalysis and material science (Comba et al., 2016).
2. Catalysis and Reaction Mechanisms
Picolinic acid derivatives, including methyl 6-(methoxymethyl)picolinate, have been used in various chemical reactions. For example, their role in the Mitsunobu reaction, where they serve as excellent partners, has been documented. The resulting esters from these reactions can be cleaved under neutral conditions using copper acetate and methanol. This property opens up possibilities for their use in organic synthesis and drug development (Sammakia & Jacobs, 1999).
3. Complex Formation and Metal Interaction
Studies on the complexes of picolinic acid and its derivatives with various metal cations, including their interactions and properties, have been conducted. These findings are significant for understanding the complexation behavior of these compounds, which is valuable in areas such as chelation therapy, environmental remediation, and analytical chemistry (Anderegg, 1960).
4. Biodegradation and Environmental Applications
The biodegradation of picolinic acid by specific microorganisms like Rhodococcus sp. PA18 has been reported. These studies are crucial for understanding how such compounds can be broken down in the environment, potentially leading to applications in bioremediation and pollution control. The metabolites formed during the biodegradation process, such as 6-hydroxypicolinic acid, also present interesting areas for further research (Zhang et al., 2019).
5. Potential in Cancer Research
Recent studies have also explored the interaction of certain picolinic acid derivatives with nano molecules in the context of cancer research. The quantum entanglement dynamics of these interactions and their potential applications in diagnosing human cancer cells, tissues, and tumors are a frontier in medical research (Alireza et al., 2019).
Safety and Hazards
将来の方向性
Picolinic acid and its derivatives, including “Methyl 6-(methoxymethyl)picolinate”, could be used as potential lead structures in the discovery of novel synthetic auxin herbicides . This suggests that future research could focus on designing and synthesizing new compounds based on their structural skeleton to discover compounds with potent herbicidal activity .
特性
IUPAC Name |
methyl 6-(methoxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-7-4-3-5-8(10-7)9(11)13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWZJNUWGFLWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730417 | |
| Record name | Methyl 6-(methoxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
354517-88-7 | |
| Record name | Methyl 6-(methoxymethyl)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354517-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-(methoxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





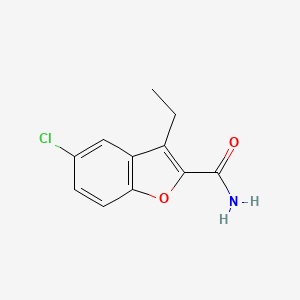
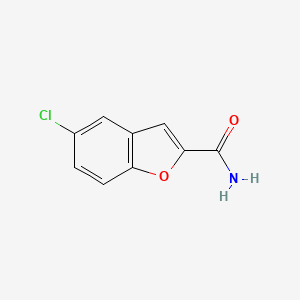


![9H-Fluorene, 2,7-bis[(9,9-dihexyl-9H-fluoren-2-yl)ethynyl]-9,9-dihexyl-](/img/structure/B3262316.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B3262336.png)
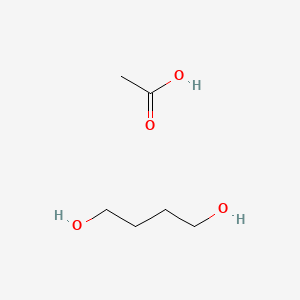
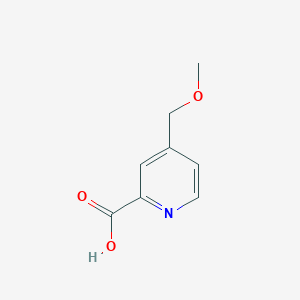
![Ethyl 5-amino-4-[(2-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate](/img/structure/B3262358.png)

